REACTION_CXSMILES
|
CN(C)C=[O:4].[F-].[K+].Cl[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Cl)=[O:19]>C1(C)C=CC=CC=1>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]2[O:4][C:21]3[C:20](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:18](=[O:19])[C:10]=2[CH:11]=1)([O-:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
65.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
74.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Type
|
DISTILLATION
|
Details
|
by distilling out 170 mL of distillate
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
diluted with 1 l of water and 100 mL of hexane
|
Type
|
CUSTOM
|
Details
|
After 1 hr the gold-colored precipitate was collected
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 mL of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solution, after separation of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |